molecular formula C23H27ClN2O4S B12488457 {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B12488457
M. Wt: 463.0 g/mol
InChI Key: PUFJEOIALZYPKI-UHFFFAOYSA-N
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Description

{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, an isoquinoline moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and 3,4-dihydroisoquinoline. These intermediates are then subjected to nucleophilic substitution reactions, often under controlled temperature and pH conditions, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.

Medicine

The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Uniqueness

The uniqueness of {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool for research and development.

Properties

Molecular Formula

C23H27ClN2O4S

Molecular Weight

463.0 g/mol

IUPAC Name

[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C23H27ClN2O4S/c1-2-30-21-10-9-20(24)14-22(21)31(28,29)26-12-5-8-19(16-26)23(27)25-13-11-17-6-3-4-7-18(17)15-25/h3-4,6-7,9-10,14,19H,2,5,8,11-13,15-16H2,1H3

InChI Key

PUFJEOIALZYPKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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